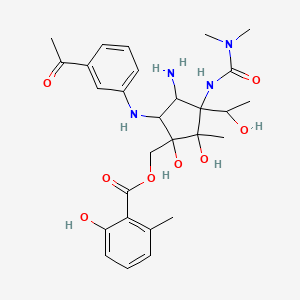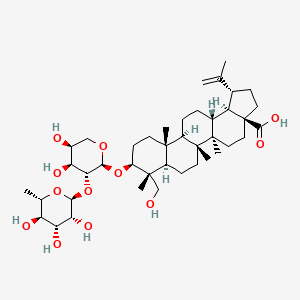
プルチネノシドA
概要
説明
科学的研究の応用
Pulchinenoside A has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its role in modulating cellular processes such as apoptosis and angiogenesis.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements
作用機序
Pulchinenoside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the TNF-α/NF-κB signaling pathway, reducing inflammation.
Anticancer: Induces apoptosis in cancer cells by activating the Bcl-2/Bax-caspase-3 signaling pathway.
Neuroprotective: Modulates NMDA receptors, enhancing synaptic plasticity and protecting against ischemic brain injury
Similar Compounds:
Pulchinenoside C (Anemoside B4): Another triterpenoid saponin from Pulsatilla chinensis with similar pharmacological properties.
Anemoside A3: A synonym for Pulchinenoside A, highlighting its structural similarity.
Uniqueness: Pulchinenoside A is unique due to its specific molecular structure, which allows it to interact with multiple biological targets. Its ability to modulate NMDA receptors and enhance synaptic plasticity sets it apart from other similar compounds .
将来の方向性
AA3 is an attractive candidate for further development as a cognitive enhancer capable of alleviating memory dysfunctions associated with aging and neurodegenerative diseases . Its unique ability to modulate the functions of both AMPARs and NMDARs suggests that it has multifaceted roles . Behavioral studies indicate that AA3 not only facilitates hippocampal long-term potentiation but also enhances spatial reference memory formation in mice .
生化学分析
Biochemical Properties
Pulchinenoside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Pulchinenoside A acts as a non-competitive modulator of NMDA receptors, enhancing synaptic plasticity and facilitating spatial memory in adult mice . Additionally, it has been shown to protect PC12 cells from apoptosis at dosages ranging from 0.1 to 10 μg/ml . These interactions highlight the compound’s potential in neuroprotection and cognitive enhancement.
Cellular Effects
Pulchinenoside A influences various cellular processes and functions. It has been observed to induce cancer cell apoptosis, inhibit tumor angiogenesis, and protect organs via anti-inflammatory and antioxidant measures . The compound activates the Bcl-2/Bax-caspase-3 signaling pathway, leading to apoptosis in cancer cells . Furthermore, Pulchinenoside A modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum biological activities.
Molecular Mechanism
At the molecular level, Pulchinenoside A exerts its effects through several mechanisms. It binds to NMDA receptors, inhibiting NMDA-evoked currents in hippocampal neurons . This binding interaction results in the inhibition of NMDA-induced neuronal cell death. Additionally, Pulchinenoside A influences gene expression by modulating various signaling pathways, including the Bcl-2/Bax-caspase-3 pathway, which is crucial for apoptosis regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pulchinenoside A have been studied over time. The compound has shown stability and sustained biological activity in both in vitro and in vivo studies . Long-term exposure to Pulchinenoside A has demonstrated consistent neuroprotective and anticancer effects, with minimal degradation observed under controlled conditions .
Dosage Effects in Animal Models
The effects of Pulchinenoside A vary with different dosages in animal models. Studies have shown that low to moderate dosages (e.g., 30 to 100 mg/kg) enhance synaptic plasticity and spatial memory in mice . Higher dosages may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Pulchinenoside A is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to the compound’s overall biological activity and therapeutic potential.
Transport and Distribution
Pulchinenoside A is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s distribution is influenced by its interaction with NMDA receptors and other cellular components . This interaction facilitates its localization and accumulation in target tissues, enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of Pulchinenoside A is critical for its activity and function. The compound is primarily localized in the cytoplasm and interacts with NMDA receptors on the cell membrane . This localization is essential for its role in modulating synaptic plasticity and protecting neurons from excitotoxicity.
準備方法
Synthetic Routes and Reaction Conditions: Pulchinenoside A can be extracted from the roots of Pulsatilla chinensis. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the saponins. The crude extract is then purified using chromatographic techniques to obtain Pulchinenoside A in its pure form .
Industrial Production Methods: Industrial production of Pulchinenoside A involves large-scale extraction from Pulsatilla chinensis roots, followed by purification processes such as high-performance liquid chromatography (HPLC). The use of advanced extraction and purification technologies ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions: Pulchinenoside A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the double bonds within the triterpenoid structure.
Substitution: Substitution reactions can introduce different functional groups into the saponin molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of Pulchinenoside A with modified pharmacological properties .
特性
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)/t21-,22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,37-,38-,39+,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNDTNDJSXYNKT-DVIRKNLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471131 | |
| Record name | Anemoside A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129724-84-1 | |
| Record name | Anemoside A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for Anemoside A3's antidepressant-like effects?
A1: Anemoside A3 rapidly reverses depression-like behaviors by enhancing α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor (AMPAR)-mediated neurotransmission in the temporoammonic-CA1 pathway. Specifically, it normalizes the chronic stress-induced weakening of AMPAR signaling and upregulates the expression of synaptic GluA2-lacking AMPARs in the stratum lacunosum-moleculare (SLM). []
Q2: Does Anemoside A3 interact with the serotonin system to exert its antidepressant effects?
A2: Research suggests that the serotonin system is not involved in Anemoside A3's antidepressant-like effects. []
Q3: How does Anemoside A3 impact macrophage polarization, and what are the implications for triple-negative breast cancer (TNBC)?
A3: Anemoside A3 inhibits macrophage M2-like polarization, a process implicated in TNBC metastasis. [] By preventing this polarization, Anemoside A3 reduces the expression of pro-tumorigenic factors like CCL2, VEGF, CCL7, and MMP-9, ultimately suppressing TNBC metastasis in vivo. []
Q4: What signaling pathway is involved in Anemoside A3's inhibition of M2 macrophage polarization?
A4: Anemoside A3 appears to inhibit the phosphorylation of STAT3, a key transcription factor driving M2 macrophage polarization, without significantly affecting JAK2 phosphorylation. [] This suggests a potential mechanism for its anti-metastatic effects in TNBC.
Q5: What role does Anemoside A3 play in modulating immune responses in the context of experimental autoimmune encephalomyelitis (EAE)?
A5: Anemoside A3 ameliorates EAE severity by inhibiting T helper 17 (Th17) cell responses. [] It achieves this by downregulating the expression of Th1 and Th17 cytokines in activated T cells, potentially by inhibiting the activation of STAT4 and STAT3 transcription factors crucial for Th1 and Th17 cell differentiation, respectively. []
Q6: What is the molecular formula and weight of Anemoside A3?
A6: This information is currently unavailable in the provided research papers. Further investigation into its chemical structure and properties is needed.
Q7: Is there any spectroscopic data available for Anemoside A3?
A7: The provided research papers do not offer specific details regarding the spectroscopic data of Anemoside A3.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Anemoside A3?
A8: While limited information is available specifically on Anemoside A3's ADME properties, research on other Pulsatilla chinensis saponins, such as pulchinenosides, suggests they exhibit poor gastrointestinal absorption. [, ]
Q9: Are there any pharmacokinetic studies available for Anemoside A3?
A9: The provided research papers do not include specific pharmacokinetic data for Anemoside A3. Further studies are necessary to understand its absorption, distribution, metabolism, and excretion profile.
Q10: What in vitro models have been used to study the effects of Anemoside A3?
A10: In vitro studies utilized extracellular field potential recordings in hippocampal slices to investigate the impact of Anemoside A3 on synaptic transmission. [] Additionally, cell culture experiments with macrophages demonstrated its effects on M2-like polarization and the expression of pro-tumorigenic factors. []
Q11: What animal models have been used to investigate Anemoside A3's efficacy?
A11: Researchers have employed mouse models of depression, including the forced swim test, tail suspension test, chronic mild stress, and chronic social defeat stress models, to assess Anemoside A3's antidepressant-like activity. [] Furthermore, its anti-metastatic potential was evaluated in a mouse model of TNBC lung metastasis using 4T1-Luc cells. [] In addition, EAE mice were utilized to evaluate the immunomodulatory effects of Anemoside A3. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



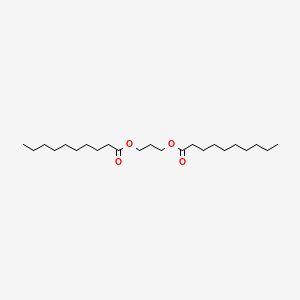





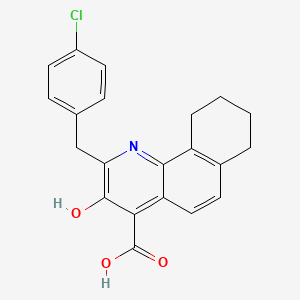


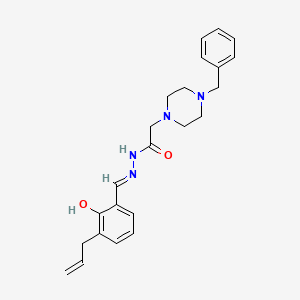
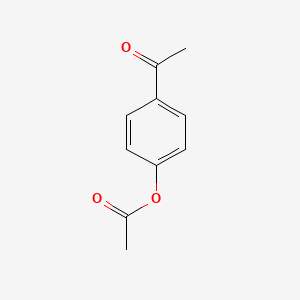
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
